

# Application Notes and Protocols: HIV-1 Gag p24 (194-210) ELISPOT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: HIV-1 gag Protein p24 (194-210)

Cat. No.: B15327179

Get Quote

# For Researchers, Scientists, and Drug Development Professionals Introduction

The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method for the quantification of cytokine-secreting cells at the single-cell level.[1] This document provides a detailed protocol for the Interferon-gamma (IFN-γ) ELISPOT assay to detect and quantify T-cells responding to the specific HIV-1 Gag p24 (194-210) peptide. The Gag p24 protein is a major structural component of the HIV-1 core, and T-cell responses to Gag peptides are often associated with control of viral replication.[2][3] This assay is a critical tool for monitoring immune responses in HIV-1 research and vaccine development.

### **Principle of the Assay**

The IFN-y ELISPOT assay is a sandwich immunoassay performed in a 96-well plate with a membrane-bottom. The membrane is coated with a capture antibody specific for IFN-y. Peripheral Blood Mononuclear Cells (PBMCs) are cultured in the wells in the presence of the HIV-1 Gag p24 (194-210) peptide. T-cells that recognize the peptide will be stimulated to secrete IFN-y. The secreted cytokine is captured by the antibody on the membrane in the immediate vicinity of the secreting cell. After cell removal, a biotinylated detection antibody specific for a different epitope of IFN-y is added, followed by a streptavidin-enzyme conjugate (e.g., alkaline phosphatase or horseradish peroxidase). Finally, a substrate is added that



precipitates upon enzymatic reaction, forming a visible spot. Each spot represents a single IFN-y-secreting cell.

#### **Data Presentation**

Table 1: Representative Quantitative Data from HIV-1 Gag p24

**ELISPOT Assav** 

| Cohort             | Antigen                   | Mean Net Spot<br>Forming Cells<br>(SFC) / 10^6<br>PBMCs | Standard Deviation<br>(SD) |
|--------------------|---------------------------|---------------------------------------------------------|----------------------------|
| HIV-1 Infected     | HIV-1 Gag Peptide<br>Pool | 913.4                                                   | ± 1021.7                   |
| HIV-1 Infected     | HIV-1 p24 Protein         | >50 (considered positive)                               | -                          |
| Uninfected Control | HIV-1 Gag Peptide<br>Pool | <10                                                     | -                          |

Note: Data is illustrative and compiled from literature.[1][4] Actual results will vary depending on the patient cohort, cell viability, and experimental conditions. A response is often considered positive if the number of spots in the antigen-stimulated wells is significantly higher than in the negative control wells (e.g., >50 SFC / 10^6 PBMCs after background subtraction).[4]

# **Experimental Protocols Materials and Reagents**

- Human IFN-y ELISPOT kit (containing capture antibody, detection antibody, streptavidinenzyme conjugate, and substrate)
- PVDF-bottom 96-well ELISPOT plates
- HIV-1 Gag p24 (194-210) peptide (Sequence: ANPDCKTILKALGPAAT)
- Human Peripheral Blood Mononuclear Cells (PBMCs)



- Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin, and 1% L-Glutamine)
- Phytohemagglutinin (PHA) or Staphylococcal enterotoxin B (SEB) as a positive control
- Cell culture medium as a negative control
- Wash Buffer (e.g., PBS with 0.05% Tween-20)
- Sterile PBS
- 35% Ethanol in sterile water
- CO2 incubator (37°C, 5% CO2)
- ELISPOT plate reader

### **Detailed Methodology**

Day 1: Plate Coating

- Pre-wet the membrane: Add 15  $\mu$ L of 35% ethanol to each well of the ELISPOT plate and incubate for 1 minute at room temperature.
- Wash: Aspirate the ethanol and wash the wells three times with 200 μL of sterile PBS. Do not allow the membrane to dry.
- Coat with capture antibody: Dilute the anti-IFN-γ capture antibody to the manufacturer's recommended concentration in sterile PBS. Add 100 μL of the diluted antibody to each well.
- Incubate: Seal the plate and incubate overnight at 4°C.

#### Day 2: Cell Stimulation

- Prepare cells: Thaw cryopreserved PBMCs and assess viability. Resuspend the cells in complete RPMI-1640 medium.
- Wash the plate: Aspirate the capture antibody solution and wash the wells three times with 200 μL of sterile PBS.



- Block: Add 200 μL of complete RPMI-1640 medium to each well and incubate for at least 2 hours at 37°C to block non-specific binding.
- Prepare stimuli:
  - HIV-1 Gag p24 (194-210) peptide: Prepare a working solution of the peptide at a final concentration of 1-2 μg/mL in complete RPMI-1640 medium.
  - Positive Control: Prepare a working solution of PHA (e.g., 1 μg/mL) or SEB in complete RPMI-1640 medium.
  - Negative Control: Use complete RPMI-1640 medium alone.
- Add stimuli and cells:
  - Aspirate the blocking solution from the wells.
  - $\circ$  Add 100  $\mu$ L of the appropriate stimulus (peptide, positive control, or negative control) to the corresponding wells.
  - Add 100 μL of the PBMC suspension to each well. A typical cell concentration is 2-3 x 10<sup>5</sup> cells/well.[5]
- Incubate: Cover the plate and incubate for 18-48 hours at 37°C in a 5% CO2 incubator. Do not disturb the plate during incubation to ensure the formation of distinct spots.

#### Day 3: Detection and Development

- Cell removal: Aspirate the cells and medium from the wells.
- Wash: Wash the wells five times with 200 μL of Wash Buffer per well.
- Add detection antibody: Dilute the biotinylated anti-IFN-γ detection antibody to the manufacturer's recommended concentration in a suitable buffer (e.g., PBS with 1% BSA).
   Add 100 μL of the diluted antibody to each well.
- Incubate: Seal the plate and incubate for 2 hours at room temperature.



- Wash: Aspirate the detection antibody solution and wash the wells five times with 200  $\mu L$  of Wash Buffer.
- Add streptavidin-enzyme conjugate: Dilute the streptavidin-enzyme conjugate according to the manufacturer's instructions. Add 100 μL of the diluted conjugate to each well.
- Incubate: Seal the plate and incubate for 1 hour at room temperature.
- Wash: Aspirate the conjugate and wash the wells five times with 200 μL of Wash Buffer, followed by two final washes with PBS only to remove any residual Tween-20.
- Add substrate: Prepare the substrate solution according to the manufacturer's instructions. Add 100  $\mu L$  of the substrate to each well.
- Develop: Monitor spot development in the dark, typically for 5-20 minutes. Stop the reaction by washing the plate thoroughly with deionized water when distinct spots are visible.
- Dry and read: Allow the plate to dry completely overnight in the dark. Count the spots using an automated ELISPOT reader.

# Visualizations IFN-y Signaling Pathway



Click to download full resolution via product page

Caption: IFN-y signaling via the JAK-STAT pathway.



## **HIV-1 Gag p24 ELISPOT Assay Workflow**



Click to download full resolution via product page



Caption: A step-by-step workflow for the ELISPOT assay.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. scispace.com [scispace.com]
- 2. scispace.com [scispace.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Cell sample preparation T cell ELISPOT and FluoroSpot assay | U-CyTech [ucytech.com]
- 5. stemcell.com [stemcell.com]
- To cite this document: BenchChem. [Application Notes and Protocols: HIV-1 Gag p24 (194-210) ELISPOT Assay]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15327179#hiv-1-gag-p24-194-210-elispot-assay-protocol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com